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Introduction
Nonidet P-40 (NP-40), a non-ionic detergent, is a key component in lysis buffers used for the

extraction of proteins from cultured cells and tissues for subsequent analysis by Western blot.

This buffer is particularly effective for solubilizing cytoplasmic and membrane-bound proteins

while generally leaving nuclear structures intact.[1][2] Its mild nature helps to preserve protein-

protein interactions, making it a suitable choice for immunoprecipitation and other protein

interaction studies.[2][3] These application notes provide a detailed protocol for the preparation

and use of NP-40 lysis buffer in Western blot analysis.

Principles and Applications
The NP-40 lysis buffer effectively disrupts the plasma membrane by solubilizing lipids and

proteins, thereby releasing cellular contents.[3] The buffer's composition is designed to

maintain the stability and integrity of the extracted proteins. Tris-HCl provides a stable pH

environment, while sodium chloride helps to maintain isotonicity and enhance protein solubility.

[3] For studies involving protein phosphorylation or to prevent degradation, the buffer must be

supplemented with phosphatase and protease inhibitors immediately before use.[4][5][6][7]

NP-40 buffer is a popular choice for researchers studying cytoplasmic or membrane-associated

proteins.[1] However, for complete extraction of proteins from all cellular compartments,

including the nucleus, a harsher lysis buffer such as RIPA buffer, which contains ionic

detergents like SDS, may be more appropriate.[1][2][8]
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NP-40 Lysis Buffer Recipes
Several variations of the NP-40 lysis buffer exist. The choice of a specific recipe may depend

on the cell type and the specific proteins of interest. Below are commonly used formulations.

Component Concentration Purpose

Tris-HCl 50 mM, pH 7.4-8.5
Buffering agent to maintain a

stable pH[3]

NaCl 150 mM
Maintains isotonicity and

improves protein solubility[3]

NP-40 (or Igepal CA-630) 1% (v/v)
Non-ionic detergent to lyse cell

membranes[1][2][3]

EDTA 1-5 mM
Chelating agent, inhibits

metalloproteases[1][3]

Glycerol 10% (v/v) Stabilizing agent[3][4]

Protease Inhibitors
Varies (e.g., 1 mM PMSF, 1x

cocktail)

Prevents protein degradation

by proteases[6][7][9]

Phosphatase Inhibitors
Varies (e.g., 1 mM Na3VO4, 1x

cocktail)

Prevents dephosphorylation of

proteins[6][7][9]

Note: Protease and phosphatase inhibitors are unstable and should be added fresh to the lysis

buffer immediately before use.[4][10]

Experimental Protocol: Western Blotting using NP-
40 Lysis Buffer
This protocol outlines the key steps for preparing protein lysates from cultured cells using NP-

40 buffer and subsequent analysis by Western blot.

I. Preparation of NP-40 Lysis Buffer
To prepare 50 mL of NP-40 Lysis Buffer, combine the following reagents:
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2.5 mL of 1 M Tris-HCl, pH 8.0

1.5 mL of 5 M NaCl

0.5 mL of NP-40

45.5 mL of distilled water

Mix thoroughly and store at 4°C.

Immediately before use, add protease and phosphatase inhibitors to the required volume of

lysis buffer.

II. Cell Lysis
For Adherent Cells:

Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered

saline (PBS).[1][11]

Aspirate the PBS completely.

Add an appropriate volume of ice-cold NP-40 lysis buffer (e.g., 0.5 - 1 mL for a 10 cm dish).

[1][11]

Using a cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-

chilled microcentrifuge tube.[1][11]

Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[1][4]

Centrifuge the lysate at approximately 13,000-14,000 x g for 15-20 minutes at 4°C to pellet

the cell debris.[4][11][12]

Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled

tube. Avoid disturbing the pellet.[11][12]

For Suspension Cells:

Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[12]
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Discard the supernatant and wash the cell pellet once with ice-cold PBS.

Centrifuge again to pellet the cells and discard the supernatant.

Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 lysis buffer.

Proceed with the incubation and centrifugation steps as described for adherent cells.

III. Protein Quantification
Determine the protein concentration of the lysate using a suitable protein assay, such as the

bicinchoninic acid (BCA) assay. The Bradford assay is not recommended when using NP-40

buffer.[13]

Based on the protein concentration, calculate the volume of lysate required for each sample

to ensure equal loading on the SDS-PAGE gel.

IV. Sample Preparation for SDS-PAGE
To the desired amount of protein lysate, add an appropriate volume of 4x or 6x Laemmli

sample buffer.

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]

The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C or

-80°C for future use.[4][11]

Experimental Workflow
The following diagram illustrates the key steps involved in a typical Western blot experiment

starting from cell lysis with NP-40 buffer.

Cell Lysis Protein Extraction Quantification & Preparation Western Blot

Harvest Cells Wash with PBS Lyse with NP-40 Buffer Incubate on Ice Centrifuge Collect Supernatant Quantify Protein (BCA) Prepare Samples with Laemmli Buffer Boil Samples SDS-PAGE Transfer to Membrane Blocking Primary Antibody Incubation Secondary Antibody Incubation Detection
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Caption: Workflow for Western Blotting using NP-40 Lysis Buffer.

Troubleshooting
Problem Possible Cause Suggestion

Low protein yield Incomplete cell lysis

Increase incubation time with

lysis buffer or sonicate the

lysate briefly on ice.

Insufficient lysis buffer

Ensure an adequate volume of

buffer is used for the number

of cells.

Protein degradation

Inactive or insufficient

protease/phosphatase

inhibitors

Add fresh inhibitors to the lysis

buffer immediately before use.

Keep samples on ice at all

times.

Inconsistent protein loading
Inaccurate protein

quantification

Use a compatible protein

assay like BCA. Ensure

thorough mixing of the lysate

before taking an aliquot for

quantification.

Weak signal for protein of

interest

Protein not efficiently extracted

by NP-40

Consider using a stronger lysis

buffer, such as RIPA buffer,

especially for nuclear or tightly

bound membrane proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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